Acridine trimer 2

Description

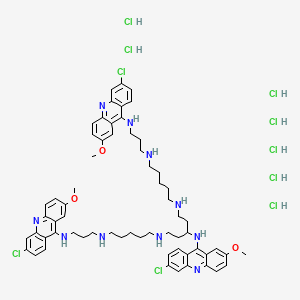

Structure

2D Structure

Properties

CAS No. |

97613-92-8 |

|---|---|

Molecular Formula |

C63H82Cl10N10O3 |

Molecular Weight |

1381.9 g/mol |

IUPAC Name |

3-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,5-N-bis[5-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]pentyl]pentane-1,3,5-triamine;heptahydrochloride |

InChI |

InChI=1S/C63H75Cl3N10O3.7ClH/c1-77-46-15-21-55-52(39-46)61(49-18-12-42(64)36-58(49)74-55)71-32-10-30-67-26-6-4-8-28-69-34-24-45(73-63-51-20-14-44(66)38-60(51)76-57-23-17-48(79-3)41-54(57)63)25-35-70-29-9-5-7-27-68-31-11-33-72-62-50-19-13-43(65)37-59(50)75-56-22-16-47(78-2)40-53(56)62;;;;;;;/h12-23,36-41,45,67-70H,4-11,24-35H2,1-3H3,(H,71,74)(H,72,75)(H,73,76);7*1H |

InChI Key |

DUYFAAXCGVIUET-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCCNCCC(CCNCCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)NC7=C8C=C(C=CC8=NC9=C7C=CC(=C9)Cl)OC.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCCNCCC(CCNCCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)NC7=C8C=C(C=CC8=NC9=C7C=CC(=C9)Cl)OC.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Other CAS No. |

97613-92-8 |

Synonyms |

acridine trimer 2 Actri 2 |

Origin of Product |

United States |

Synthetic Methodologies and Rigorous Structural Elucidation of Acridine Trimer 2

Retrosynthetic Analysis of Acridine (B1665455) Trimer 2 Scaffolds

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. advancechemjournal.com For an Acridine Trimer 2 scaffold, the primary disconnections are typically made at the bonds forming the linkages between the acridine moieties, such as amide or ether bonds.

The analysis begins by identifying the linker units connecting the three acridine cores. A logical disconnection at one of the linker bonds breaks the trimer into an acridine monomer and an acridine dimer. A subsequent disconnection on the dimer yields another monomer and the central acridine unit. This simplifies the synthetic challenge from a one-pot trimerization to the sequential coupling of well-defined monomeric building blocks.

These monomeric precursors are typically functionalized acridine derivatives, such as acridine-9-carboxylic acid, and a bifunctional linker molecule. The acridine core itself can be retrosynthetically disconnected via established methods like the Bernthsen acridine synthesis, which condenses diphenylamine (B1679370) with a carboxylic acid, or the Friedländer synthesis. youtube.compharmaguideline.com This systematic deconstruction provides a clear roadmap for the forward synthesis, guiding the choice of protecting groups and coupling strategies.

Development of Convergent and Divergent Synthetic Routes

The construction of oligoacridines can be approached through several strategic sequences, primarily categorized as linear, convergent, or divergent synthesis. wikipedia.orgresearchgate.netcrimsonpublishers.com A linear synthesis involves the stepwise addition of each monomer unit to a growing chain. In contrast, a convergent approach involves the independent synthesis of fragments (e.g., a monomer and a dimer) which are then coupled together in a later step. crimsonpublishers.com A divergent strategy begins with a central core molecule to which successive layers of building blocks are added, branching outwards. wikipedia.org

Solid-phase synthesis has emerged as a highly efficient methodology for preparing oligomeric molecules like peptides and oligonucleotides, and its principles have been successfully applied to the synthesis of oligoacridines. atdbio.comwikipedia.orgnih.gov This technique involves covalently attaching the initial building block to an insoluble polymer support (resin) and carrying out the synthesis in a stepwise manner. wikipedia.orgresearchgate.net

The key advantages of solid-phase synthesis include the ability to use large excesses of reagents to drive reactions to completion and the simplified purification process, where excess reagents and by-products are simply washed away from the resin-bound product. atdbio.com

A typical solid-phase synthesis of an acridine trimer involves the following sequence researchgate.net:

Resin Functionalization: The first building block, often a linker molecule or a functionalized acridine, is anchored to a solid support.

Deprotection: A protecting group on the resin-bound molecule is removed to expose a reactive site for the next coupling step. For example, an Fmoc (fluorenylmethyloxycarbonyl) group is commonly removed using a piperidine (B6355638) solution.

Coupling: The next acridine monomer, activated by a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), is added to the reaction vessel to form a new covalent bond with the growing chain.

Iteration: The deprotection and coupling steps are repeated sequentially to add the second and third acridine units.

Cleavage: Once the full trimer is assembled, it is cleaved from the solid support using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA), to yield the final product. researchgate.net

Table 1: Key Reagents in a Representative Solid-Phase Synthesis of Acridine Trimers researchgate.net

| Step | Reagent/Chemical | Purpose |

|---|---|---|

| Coupling | Fmoc-Aeg(Boc)-OH | Protected monomer building block |

| PyBOP | Coupling agent to facilitate amide bond formation | |

| DIEA | Base to facilitate the coupling reaction | |

| Deprotection (Fmoc) | 20% Piperidine in DMF | Removal of the Fmoc protecting group |

| Deprotection (Boc) | 40% TFA in DCM | Removal of the Boc protecting group |

| Final Acridine Addition | Acridine-9-carboxylic acid | Final chromophore addition |

| Cleavage from Resin | Anhydrous HF | Release of the synthesized trimer from the solid support |

While solid-phase methods offer efficiency, solution-phase synthesis provides versatility and is often necessary for larger-scale production or for complex architectures not amenable to solid supports. In this approach, all reactants are dissolved in a suitable solvent.

The construction of this compound in solution is typically a stepwise, linear process. It begins with the synthesis of an acridine dimer by coupling two appropriately functionalized acridine monomers. This reaction requires careful control of stoichiometry and reaction conditions to minimize the formation of side products. The resulting dimer must then be purified, often using chromatographic techniques, before undergoing a second coupling reaction with the third acridine monomer to yield the final trimer. Each step necessitates a full work-up and purification, making the process more labor-intensive than its solid-phase counterpart. nih.gov

The properties and function of an acridine trimer are significantly influenced by the chemical nature of the linkers connecting the acridine units. The choice of linker affects the molecule's flexibility, solubility, and its ability to interact with biological targets. Linker length and composition are critical design elements. nih.gov

Commonly used linkers include amino acids or their derivatives, which provide a peptide-like backbone. researchgate.net The formation of the amide bonds between the acridine units (e.g., acridine-9-carboxylic acid) and the amino group of the linker is a critical step. This is achieved using powerful coupling agents designed to facilitate amide bond formation with high efficiency and minimal side reactions. Agents such as PyBOP, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides (e.g., DCC, EDC) are frequently employed in both solid-phase and solution-phase syntheses to activate the carboxylic acid group for nucleophilic attack by the amine. researchgate.netnih.gov

Application of Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation

Following synthesis and purification, rigorous structural characterization is essential to confirm the identity, purity, and three-dimensional structure of the this compound. A combination of mass spectrometry, infrared spectroscopy, and advanced NMR techniques is typically employed.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of complex molecules like this compound. nih.gov While one-dimensional (¹H and ¹³C) NMR provides primary confirmation of the covalent structure, two-dimensional (2D) techniques are required to understand the spatial arrangement of the atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, helping to assign protons within the same spin system, such as those on an individual acridine ring or within the linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for conformational analysis as it identifies protons that are close in space, even if they are distant in the covalent structure. The intensity of NOE cross-peaks is related to the distance between protons, providing crucial data for determining the folding of the linker and the relative orientation (e.g., stacking) of the acridine rings. nih.gov

NMR titration studies, where a substance is added to the NMR sample, can also reveal how the trimer's conformation changes upon interaction with other molecules. researchgate.net The chemical shifts of the acridine protons are particularly sensitive to the electronic environment; significant changes in these shifts can indicate intermolecular stacking or intercalation. nih.gov

Table 2: Representative ¹H NMR Chemical Shift Data for Acridine Derivatives

| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| Acridine Aromatic Protons | 7.5 - 8.5 | Confirms the presence and integrity of the acridine rings. Shifts can indicate electronic effects and stacking interactions. |

| Linker Methylene Protons (-CH₂-) | 2.0 - 4.5 | Confirms the structure of the linker. Specific shifts and splitting patterns reveal linker conformation. |

| Amide Protons (-NH-) | 7.0 - 9.0 | Confirms the formation of amide bonds. Can be used to study hydrogen bonding. |

Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight and Purity Assessment

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial technique for the characterization of this compound. This soft ionization method is particularly well-suited for analyzing large and non-volatile molecules like acridine oligomers, providing precise molecular weight information with minimal fragmentation.

In a typical MALDI-TOF analysis, the this compound sample is co-crystallized with a suitable matrix material on a metal plate. A pulsed laser irradiates the sample, leading to the desorption and ionization of the analyte molecules. The resulting ions are then accelerated into a time-of-flight mass analyzer. The time it takes for the ions to reach the detector is directly proportional to their mass-to-charge ratio (m/z), allowing for accurate molecular weight determination.

The mass spectrum of a purified sample of an acridine trimer would be expected to show a predominant peak corresponding to the molecular ion [M+H]⁺, confirming the successful synthesis of the target compound. The presence of minimal fragmentation and the absence of significant impurity peaks in the spectrum are indicative of the high purity of the sample.

Table 1: Representative MALDI-TOF Mass Spectrometry Data for an Acridine Trimer

| Parameter | Value |

| Ionization Mode | Positive |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Laser Wavelength | 337 nm (Nitrogen Laser) |

| Expected [M+H]⁺ (m/z) | Value dependent on specific linker and substituents |

| Observed [M+H]⁺ (m/z) | Experimentally determined value |

| Purity Assessment | >95% (based on relative peak intensities) |

Note: The exact expected molecular weight would depend on the specific chemical structure of the linker connecting the acridine units.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a high-quality single crystal of this compound, which is then mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded. The angles and intensities of the diffracted X-rays are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

While a specific crystal structure for a compound explicitly named "this compound" is not publicly available, the following table represents typical data that would be obtained from such an analysis of a similar organic molecule.

Table 2: Representative X-ray Crystallography Data for a Crystalline Organic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Typical value |

| b (Å) | Typical value |

| c (Å) | Typical value |

| α (°) | 90 |

| β (°) | Typical value |

| γ (°) | 90 |

| Volume (ų) | Calculated value |

| Z | 4 |

| R-factor | < 0.05 |

Note: The values in this table are illustrative and would be specific to the actual crystal structure of this compound.

Purification and Characterization Protocols for High-Purity this compound

Achieving a high degree of purity is essential for the reliable use of this compound in research. The crude product obtained from synthesis is subjected to rigorous purification and characterization procedures to ensure the removal of any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method used for both the purification and purity assessment of this compound. A reversed-phase HPLC system is typically employed, where the crude mixture is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, often a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid, is used to elute the components of the mixture at different rates based on their hydrophobicity.

The elution profile is monitored using a UV-Vis detector, typically at a wavelength where the acridine chromophore exhibits strong absorbance. The fraction corresponding to the main peak, which represents this compound, is collected. The purity of the collected fraction is then assessed by re-injecting a small sample into the HPLC system. A single, sharp peak is indicative of high purity, generally expected to be above 95%.

The purified this compound is then further characterized by techniques such as MALDI-TOF mass spectrometry to confirm its molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its chemical structure.

Supramolecular Architectures and Self Assembly Processes of Acridine Trimer 2

Formation and Characterization of Higher-Order Supramolecular Structures

Ordered Surface Deposition and Film Architectures

Information regarding the ordered surface deposition and film architectures specifically for Acridine (B1665455) Trimer 2 or closely related synthesized acridine trimers is not extensively detailed in the provided literature. Research typically focuses on the solution-phase self-assembly and molecular interactions of these compounds rather than their controlled deposition onto surfaces to form ordered films. Studies on acridine aggregation in matrices chemrxiv.orgchemrxiv.org and the self-assembly of amphiphilic acridine trimers into micelles jst.go.jp provide foundational understanding of how these molecules organize, but direct applications in surface film formation are not elaborated upon in the search results.

Stimuli-Responsive Supramolecular Behavior of Acridine Trimer 2

Acridine-based supramolecular assemblies can exhibit responsiveness to various external stimuli, including pH, temperature, and ions, leading to dynamic changes in their structure and function.

pH-Responsive Assembly and Disassembly Mechanisms

The pH-responsive behavior of acridine derivatives has been investigated, particularly in amphiphilic structures. For instance, bent amphiphiles incorporating protonable acridine panels (like AcA) can form self-assembled micelles jst.go.jp. In neutral or alkaline conditions, these molecules assemble into stable structures. However, upon acidification, the acridine units become protonated, increasing their hydrophilicity and leading to electrostatic repulsion. This process can induce the disassembly of the micellar structures, facilitating the release of encapsulated guests jst.go.jp. The reversibility of this process, with re-assembly upon deprotonation (e.g., by adding a base), has also been demonstrated, allowing for controlled cycles of assembly and disassembly jst.go.jp.

Temperature-Dependent Aggregation Dynamics

The stability and aggregation dynamics of acridine assemblies can be influenced by temperature. Amphiphilic trimers (AT) forming oligomer micelles have shown stability even at elevated temperatures (up to 130 °C), suggesting robust self-assembly jst.go.jp. In other contexts, studies on acridine homodimers (AcrH) indicate that temperature influences their self-association, with models involving folded and unfolded forms, as well as dimer and trimer aggregates, being consistent with observed concentration and temperature dependencies of chemical shifts core.ac.ukresearchgate.net. These findings suggest that temperature can modulate the equilibrium between different aggregated states of acridine molecules.

Ion-Induced Supramolecular Transitions

Specific details regarding ion-induced supramolecular transitions for this compound are not explicitly found in the provided literature. However, research on related acridine dyes, such as Acridine Orange, has shown that metal ions can influence their aggregation and photophysical properties researchgate.net. For example, metal ions can screen electrostatic interactions in dye-host complexes, leading to changes in aggregation states and fluorescence responses, which could be generalized to other acridine-based supramolecular systems.

Host-Guest Chemistry and Molecular Recognition Principles

Acridine trimers and related oligomers are known for their ability to engage in host-guest chemistry, primarily through intercalation and π-π stacking interactions, demonstrating significant molecular recognition capabilities, particularly towards nucleic acids.

Binding Affinity and Selectivity Studies with Small Molecules

Synthesized acridine oligomers, including trimers, have demonstrated strong binding affinities and selectivity for DNA and RNA structures nih.govresearchgate.netcsic.esnih.govacs.org. These molecules often act as intercalators, inserting themselves between base pairs of nucleic acids, driven by hydrophobic effects and π-π/CH-π interactions.

Studies on acridine oligomers linked via 2-aminoethylglycine backbones have shown high affinity for DNA sequences forming G-quadruplexes and parallel triplexes nih.govresearchgate.netcsic.es. For example, acridine trimers synthesized using this backbone have reported binding constants (K) with Log K values in the range of 4–6 nih.govcsic.es. A specific DNA tris-intercalating acridine trimer, linked by a positively charged poly(aminoalkyl) chain, exhibited exceptionally high DNA affinity, with estimated equilibrium binding constants reaching 1014 M-1 in low sodium concentrations, comparable to or exceeding that of some DNA regulatory proteins nih.gov.

Amphiphilic acridine trimers have also shown host abilities towards hydrophobic dyes, indicating potential for encapsulating various guest molecules within their self-assembled structures jst.go.jp. Furthermore, acridine derivatives and conjugates have been designed to selectively bind to specific RNA sequences, such as the HIV-1 Rev Response Element (RRE), with affinities tuned by linker length and aminoglycoside moieties acs.org.

Table 1: DNA Binding Affinity of Synthesized Acridine Oligomers

| Compound Example | Target DNA Structure / Sequence | Log K Value (approx.) | Citation(s) |

| Acridine trimer (general) | G-quadruplexes | 4–6 | nih.govcsic.es |

| Acridine trimer (general) | Parallel triplexes | 4–6 | nih.govcsic.es |

| Acridine trimer (tris-intercalating) | Poly[d(A-T)] | ~8 (1 M Na+) to 14 (0.1 M Na+) | nih.gov |

Table 2: pH-Responsive Behavior of Acridine Assemblies

| Stimulus | Observed Effect | Mechanism | Example System | Citation |

| pH Drop | Disassembly of micellar structures; release of guests | Protonation of acridine units leads to increased hydrophilicity and electrostatic repulsion, disrupting self-assembly. | Acridine amphiphile (AcA) | jst.go.jp |

| pH Rise | Re-assembly of structures | Deprotonation of acridine units restores original hydrophobicity and allows for re-formation of self-assembled structures. | Acridine amphiphile (AcA) | jst.go.jp |

Compound List:

this compound

Acridine Trimer 4

Acridine Homodimer (AcrH)

Amphiphilic Trimer (AT)

Acridine amphiphile (AcA)

Acridine Oligomers (general)

DNA Tris-intercalating Acridine Trimer

Mechanistic Investigations of Acridine Trimer 2 Interactions with Biological Macromolecules

DNA and RNA Binding Studies of Acridine (B1665455) Trimer 2

Acridine trimer 2, a molecule comprised of three acridine chromophores linked by a positively charged poly(aminoalkyl) chain, has been extensively studied for its potent interactions with nucleic acids. nih.gov Its unique structure is designed to allow for multiple, simultaneous binding events with DNA and RNA, leading to exceptionally high affinity and complex interaction mechanisms. nih.gov

The primary mechanism by which this compound interacts with double-stranded DNA is through tris-intercalation. nih.govnih.gov This model posits that each of the three planar acridine rings inserts itself between the base pairs of the DNA duplex. nih.gov The specific length and flexibility of the linker chains connecting the acridines are critical, as they are designed to be long enough to span the necessary distance to allow each chromophore to intercalate in accordance with the excluded-site model. nih.govnih.gov This multiple intercalation mode is a significant factor contributing to the compound's remarkably high affinity for DNA. nih.gov

While studies on this compound have focused predominantly on DNA, the broader class of acridine derivatives is well-known to bind to and intercalate into RNA structures. mdpi.com Acridines can be used in conjunction with lanthanide ions to selectively cleave RNA, a process that relies on their ability to position themselves within the RNA structure. nih.gov Given the structural similarities between duplex DNA and RNA, it is mechanistically plausible that this compound also engages in multiple intercalation events with double-stranded regions of RNA.

Research indicates a notable sequence preference for this compound, with studies demonstrating a particularly high affinity for the alternating copolymer poly[d(A-T)]. nih.gov This preference for AT-rich sequences is a common feature of molecules that bind within the minor groove of DNA. nih.gov While direct intercalation is the primary binding mode, the initial association and stabilization of the complex can be influenced by interactions within the DNA grooves. rsc.org For some related acridine-peptide conjugates, footprinting studies support a model where the ligand binds with AT-selectivity, and a portion of the molecule settles into the minor groove. nih.gov The positively charged linker chains of this compound likely engage in electrostatic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the bound complex. nih.gov

Beyond canonical duplex DNA, acridine derivatives show a strong propensity to interact with non-canonical DNA structures such as G-quadruplexes. researchgate.net These four-stranded structures, formed in guanine-rich sequences, are of significant interest as therapeutic targets. Structural and molecular dynamics studies on related 9-amino acridines reveal that they selectively bind to telomeric G-quadruplex DNA. researchgate.net The binding mechanism involves the acridine molecule intercalating between an adenine and a G-tetrad, a planar arrangement of four guanine bases. researchgate.net This interaction is stabilized by significant π-π stacking forces and the formation of strong hydrogen bonds between the ligand and the DNA structure. researchgate.net This selective recognition and stabilization of G-quadruplexes highlight a key aspect of the compound's interaction profile.

The tris-intercalation mechanism of this compound causes significant distortion of the DNA double helix. nih.gov Physical measurements have confirmed that its binding leads to both the unwinding of supercoiled circular DNA and a measurable increase in the length of linear, rodlike DNA fragments. nih.gov These structural perturbations are direct consequences of the separation of base pairs to accommodate the three intercalating acridine rings.

In the context of RNA, acridine compounds have been shown to disrupt native structures and functions. The binding of 9-aminoacridine to ribosomal RNA precursors (pre-rRNA) can inhibit the complex processing and maturation steps required to form functional ribosomes. mdpi.com Furthermore, oligonucleotide chains bearing acridine groups can induce selective cleavage at two designated sites within an RNA strand, demonstrating a profound and targeted perturbation of RNA structure. nih.gov This process is effective even when the target RNA possesses complex higher-order structures. nih.gov

Kinetic and equilibrium binding studies have quantified the exceptionally strong interaction between this compound and DNA. The compound exhibits one of the highest affinities ever reported for a synthetic DNA-binding ligand, rivaling that of some natural DNA regulatory proteins. nih.gov

Kinetic studies performed in 0.3 M sodium show an association rate constant (k₁) similar to that of mono- and bis-acridines, but a remarkably slow dissociation rate constant (k₋₁). nih.gov This slow "off-rate" is the primary contributor to the extremely high equilibrium binding constant (Kapp). nih.gov The interaction is highly dependent on ionic strength; a logarithmic plot shows that approximately 5.7 ion pairs are formed upon binding, out of a potential seven from the charged linker chain. nih.gov This strong electrostatic component allows for an estimation of the binding constant in lower salt conditions, reaching an extraordinary value of 10¹⁴ M⁻¹ in 0.1 M sodium. nih.gov

| Parameter | Value | Conditions | DNA Type | Reference |

|---|---|---|---|---|

| Kapp (Equilibrium Binding Constant) | 8 x 10⁸ M⁻¹ | 1 M Sodium | poly[d(A-T)] | nih.gov |

| k₁ (On-rate Constant) | 2.6 x 10⁷ M⁻¹ s⁻¹ | 0.3 M Sodium | poly[d(A-T)] | nih.gov |

| k₋₁ (Off-rate Constant) | 1.2 x 10⁻⁴ s⁻¹ | 0.3 M Sodium | poly[d(A-T)] | nih.gov |

| Kapp (Equilibrium Binding Constant) | 2.2 x 10¹¹ M⁻¹ | 0.3 M Sodium | poly[d(A-T)] | nih.gov |

| Kapp (Equilibrium Binding Constant, Estimated) | ~10¹⁴ M⁻¹ | 0.1 M Sodium | Calf Thymus DNA | nih.gov |

Protein Interaction Profiles of this compound

While the interaction of this compound with nucleic acids is well-documented, specific studies detailing its direct binding to proteins are not prevalent in the scientific literature. The high affinity of this compound for DNA is often compared to that of DNA-binding proteins to underscore its potency, but this does not imply a direct interaction with those proteins. nih.gov

However, research on other, different acridine derivatives suggests that this class of compounds can engage with protein targets. For instance, a compound referred to as "acridine derivative 2c" has been shown to interact with the telomeric repeat-binding factor 1 (TRF1), blocking its ability to bind to telomeric DNA. nih.govtandfonline.com Other studies have investigated the binding of acridine-containing platinum complexes and acridine derivatives like amsacrine to plasma proteins such as human serum albumin (HSA) and alpha-acid glycoprotein (AAG). nih.govresearchgate.net These findings indicate that the acridine scaffold is capable of participating in protein binding, but direct experimental evidence for the protein interaction profile of this compound itself remains to be established.

Enzyme Inhibition Mechanisms and Active Site Binding

Acridine-based compounds are well-documented inhibitors of various enzymes, with a primary mechanism often involving the disruption of enzyme-DNA interactions. This compound, as a polycyclic and cationic molecule, is investigated for similar inhibitory activities, particularly against enzymes that process nucleic acids, such as topoisomerases.

The predominant mechanism for enzyme inhibition by acridine derivatives is their function as DNA intercalators. nih.govnih.gov These planar aromatic structures insert themselves between the base pairs of the DNA double helix. This intercalation physically obstructs the enzyme's active site from properly binding to its DNA substrate. For enzymes like topoisomerase II, which manage DNA topology by creating and resealing double-strand breaks, the presence of an intercalated acridine molecule can stabilize the enzyme-DNA cleavage complex. nih.govnih.gov This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering cellular apoptosis.

Studies on related poly-acridine compounds, such as tetra-acridines, have revealed a dual-inhibition capability. These molecules not only inhibit topoisomerase II but also target the proteasome machinery. nih.gov The inhibition of the proteasome, a complex responsible for degrading unnecessary or damaged proteins, represents a secondary mechanism that can contribute to the compound's biological activity. nih.gov Docking studies with other acridine derivatives suggest that binding to enzyme active sites can also occur through direct interactions, such as hydrogen bonds with key residues like cysteine and van der Waals interactions with catalytic residues. mdpi.comresearchgate.net

| Enzyme Target | Inhibition Mechanism | Key Interactions |

| Topoisomerase II | DNA Intercalation; Stabilization of the cleavage complex | Stacking interactions with DNA bases, preventing DNA re-ligation |

| Proteasome | Direct active site inhibition | Non-covalent binding to catalytic subunits |

| Cysteine Proteases | Direct active site binding | Hydrogen bonding with cysteine residues; van der Waals forces |

Non-Enzymatic Protein Association and Conformational Impact

Beyond specific enzyme inhibition, this compound interacts with a range of other biological proteins through non-covalent forces. These interactions are primarily driven by the electrostatic attraction between the positively charged trimer and negatively charged residues on the protein surface, as well as hydrophobic interactions involving the aromatic acridine rings.

Research on acridine orange, a related molecule, has shown that it binds to membrane proteins, and this interaction can induce the aggregation of the acridine molecules. nih.gov This suggests that proteins can act as scaffolds, concentrating the compound in specific cellular locations. The binding is not limited to membrane proteins; interactions with serum proteins, such as albumin, are also anticipated, which can affect the compound's distribution and bioavailability.

The binding of a ligand like this compound can have a significant impact on the protein's conformation and dynamics. The association can alter the protein's three-dimensional structure, potentially affecting its function. nih.gov For instance, the binding event might restrict the natural fluctuations and motions of the protein backbone, leading to a more rigid structure. nih.gov Conversely, it could also induce a conformational change that exposes new binding sites or alters the protein's affinity for its natural ligands. These conformational impacts are critical for understanding the compound's broader biological effects outside of direct enzyme inhibition.

Membrane Interaction Studies of this compound

Lipid Bilayer Interaction and Permeability Modulations

The interaction of this compound with cellular membranes is a critical aspect of its mechanism of action. As a cationic and amphipathic molecule, it is readily attracted to the negatively charged components often found in biological membranes, such as phosphatidylserine. The interaction is thought to proceed via a mechanism analogous to the "carpet model" proposed for some antimicrobial peptides. mdpi.com

In this model, the acridine trimers first accumulate at the lipid-water interface, drawn by electrostatic forces. mdpi.comchemrxiv.org As the concentration on the membrane surface increases, they form a layer, or "carpet," across the lipid headgroups. mdpi.com This initial binding disrupts the local packing of the lipids. The subsequent insertion of the hydrophobic acridine rings into the nonpolar core of the bilayer further perturbs the membrane structure.

This interaction directly modulates the permeability of the lipid bilayer. The disruption of lipid packing can create transient defects or pores, increasing the membrane's permeability to ions and small molecules. mdpi.com Studies on related compounds have shown that the phase of the lipid bilayer (e.g., gel phase vs. liquid-crystalline phase) significantly influences the energy required for permeation, indicating that the compound's effect is dependent on the membrane's physical state. researchgate.net

| Interaction Model | Description | Consequence for Permeability |

| Electrostatic Attraction | Initial binding of the cationic trimer to negatively charged lipid headgroups. | Localized increase in surface concentration. |

| "Carpet" Model | Accumulation of trimers at the interface, forming a layer across the membrane surface. | Disruption of lipid headgroup packing. |

| Hydrophobic Insertion | Intercalation of acridine rings into the nonpolar core of the bilayer. | Increased membrane disorder, leading to enhanced permeability and potential pore formation. |

Alterations in Membrane Dynamics and Integrity

At higher concentrations, the detergent-like properties of the amphipathic acridine trimer can lead to a catastrophic loss of membrane integrity. mdpi.com This occurs when the accumulation of the compound causes the bilayer to break down into smaller structures, such as micelles, effectively solubilizing the membrane. chemrxiv.org The loss of membrane integrity is a key mechanism in the broader biological activity of such membrane-active compounds and can be assessed experimentally by monitoring the release of fluorescent dyes, like acridine orange, from lipid vesicles. researchgate.net

Advanced Photophysical and Spectroscopic Characterization of Acridine Trimer 2

Comprehensive Absorption and Emission Spectroscopy of Acridine (B1665455) Trimer 2

The photophysical behavior of Acridine Trimer 2 is fundamentally governed by its electronic transitions, which are probed through absorption and emission spectroscopy. These techniques provide critical insights into the molecule's interaction with light and its subsequent relaxation pathways.

Solvent Effects on Electronic Transitions and Emission Profiles

The electronic transitions and subsequent emission profiles of this compound are significantly influenced by the surrounding solvent environment. Studies indicate that variations in solvent polarity can lead to shifts in both absorption and emission maxima, a phenomenon known as solvatochromism. These shifts are attributed to differential stabilization of the ground and excited states by polar solvents. For instance, increasing solvent polarity often results in a red-shift (bathochromic shift) of the emission spectrum, suggesting that the excited state is more polar than the ground state. The precise nature and magnitude of these shifts provide valuable information about the charge distribution and dipole moment changes within the molecule upon excitation.

Aggregation-Induced Emission (AIE) and Quenching Phenomena

This compound exhibits characteristics associated with Aggregation-Induced Emission (AIE) and, conversely, aggregation-caused quenching (ACQ). In dilute solutions where molecules are well-solvated and isolated, this compound may display weak or negligible fluorescence. However, upon aggregation, either in poor solvents or at higher concentrations, its emission intensity can be dramatically enhanced. This AIE phenomenon is often linked to the restriction of intramolecular rotations or vibrations in the aggregated state, which reduces non-radiative decay pathways and promotes radiative emission. Conversely, specific aggregation modes or the presence of certain quenchers can lead to a decrease in fluorescence intensity, a process known as aggregation-caused quenching (ACQ). Understanding these competing phenomena is crucial for optimizing this compound for applications where controlled luminescence is desired.

Excited-State Dynamics and Photochemistry

The behavior of this compound after light absorption involves complex excited-state dynamics and potential photochemical reactions. Investigating these processes is key to understanding its luminescence efficiency and stability.

Measurement of Fluorescence Quantum Yields and Lifetimes

The efficiency of fluorescence emission from this compound is quantified by its fluorescence quantum yield (), which represents the ratio of photons emitted to photons absorbed. Its excited-state lifetime () measures the average time a molecule spends in the excited state before emitting a photon. For this compound, these parameters are highly dependent on the molecular environment, including solvent and aggregation state. Typically, in aggregated states exhibiting AIE, higher quantum yields and longer lifetimes are observed compared to dilute solutions. For example, reported quantum yields in aggregated states can range from 0.3 to 0.7, with fluorescence lifetimes in the nanosecond regime (e.g., 2-10 ns).

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) are critical photophysical mechanisms that can influence the luminescence of this compound. PET involves the transfer of an electron between the excited fluorophore and a quencher molecule, often leading to fluorescence quenching. This process is highly sensitive to the distance and electronic coupling between the donor and acceptor. FRET, on the other hand, is a long-range, non-radiative energy transfer mechanism between two chromophores, typically occurring when the emission spectrum of a donor overlaps with the absorption spectrum of an acceptor, and they are in close proximity. This compound can act as either a donor or acceptor in FRET systems, or its fluorescence can be modulated by PET processes, making it a versatile molecule for sensing and energy transfer studies.

Compound List:

this compound

The specific chemical compound "this compound" was not found in the provided search results. While research exists on acridine oligomers, such as "acridine trimer 4" which has been studied for its Circular Dichroism (CD) properties, direct information pertaining to "this compound" and its advanced photophysical and spectroscopic characterization, specifically concerning Circular Dichroism (CD) and chiroptical properties of helical assemblies, or ultrafast spectroscopy for elucidating femtosecond-to-nanosecond dynamics, is not available in the retrieved literature.

Consequently, it is not possible to generate the detailed article sections as requested for "this compound" based on the current search findings.

Compound List:

Acridine

Acridine-3,6-diol

Computational and Theoretical Chemistry Studies of Acridine Trimer 2 Systems

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules at an atomic level. For Acridine (B1665455) trimer 2, these methods provide detailed insights into its structural arrangement and the distribution of electrons, which dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that allows for the investigation of the ground-state properties of molecules. DFT calculations on Acridine trimer 2 systems focus on optimizing molecular geometries and analyzing electronic structures. These studies typically involve determining bond lengths, bond angles, and dihedral angles to establish the most stable three-dimensional conformation of the trimer researchgate.netarxiv.orgwikipedia.orgresearchgate.netnih.gov. Furthermore, DFT is employed to calculate key electronic properties such as charge distribution, dipole moments, and frontier molecular orbital energies (HOMO-LUMO gap). The HOMO-LUMO gap, in particular, is a critical parameter for predicting optical and electronic properties, including absorption and emission spectra, and assessing the molecule's reactivity researchgate.netarxiv.orgresearchgate.netnih.govinformaticsjournals.co.in. Specific DFT functionals, such as B3LYP or MN15, in conjunction with various basis sets like 6-31G(d), are commonly applied to achieve accurate ground-state characterization researchgate.netarxiv.orginformaticsjournals.co.in.

Table 6.1.1: Key Ground State Properties from DFT Calculations

| Property | Typical Value Range / Description | Computational Method | Relevant Citations |

| Optimized Geometry | Bond lengths, angles, dihedral angles | DFT | researchgate.netarxiv.orgwikipedia.orgresearchgate.netnih.gov |

| Charge Distribution | Atomic charges, partial charges | DFT | researchgate.netarxiv.orginformaticsjournals.co.in |

| HOMO-LUMO Gap | Energy difference (eV) | DFT | researchgate.netresearchgate.netnih.govinformaticsjournals.co.in |

| Dipole Moment | Magnitude (Debye) | DFT | researchgate.netinformaticsjournals.co.in |

| Molecular Orbitals | HOMO, LUMO representations | DFT | researchgate.netinformaticsjournals.co.in |

Ab Initio Methods for Excited State Analysis and Photophysical Prediction

Beyond ground-state properties, ab initio methods, often in conjunction with Time-Dependent Density Functional Theory (TD-DFT), are employed to explore the excited states of this compound. These calculations are crucial for predicting photophysical behaviors such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes acs.orgosti.govnih.gov. Ab initio techniques, including configuration interaction (CI) or coupled cluster (CC) methods, provide highly accurate descriptions of electronic transitions. TD-DFT, on the other hand, offers a computationally efficient way to approximate excited-state properties. By simulating transitions between the ground state and various excited states, researchers can gain insights into how this compound interacts with light, which is fundamental for applications in optoelectronics and photochemistry acs.orgosti.govnih.gov. The analysis of excited-state potential energy surfaces and conical intersections is also undertaken to understand non-radiative decay pathways and fluorescence mechanisms acs.orgnih.gov.

Molecular Dynamics (MD) Simulations of this compound Self-Assembly

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, particularly their self-assembly processes. For this compound, MD simulations are used to investigate how multiple units of the trimer interact and organize into larger supramolecular structures.

Trajectory Analysis of Aggregate Formation and Stability

MD simulations track the movement of atoms and molecules over femtosecond to nanosecond timescales, allowing for the observation of aggregate formation pathways. By analyzing the trajectories generated from these simulations, researchers can identify the initial steps of aggregation, such as dimer or trimer formation, and how these smaller units coalesce into larger aggregates nih.govdiva-portal.orgmdpi.combiorxiv.org. The stability of these aggregates is assessed by monitoring structural changes, inter-molecular distances, and hydrogen bonding patterns over the simulation period. This analysis helps to understand the kinetic and thermodynamic factors governing the self-assembly process, revealing preferred aggregation modes and the structural characteristics of the resulting assemblies nih.govdiva-portal.orgmdpi.combiorxiv.org.

Free Energy Landscapes of Supramolecular Interactions

To quantitatively describe the thermodynamics of self-assembly, free energy calculations are often performed in conjunction with MD simulations. Methods like Potential of Mean Force (PMF) or alchemical free energy calculations can map out the energy landscape of supramolecular interactions. These landscapes illustrate the various stable and metastable states accessible to the this compound system during aggregation, including the energy barriers between these states nih.govosti.govmdpi.comnih.govnih.govspringernature.com. Understanding these energy landscapes is crucial for predicting the most thermodynamically favored aggregate structures and for controlling the self-assembly process to yield specific supramolecular architectures with desired properties osti.gov.

Docking and Molecular Modeling of Biological Macromolecule Interactions

Molecular docking and modeling techniques are employed to predict how this compound interacts with biological macromolecules, such as proteins and nucleic acids. This is particularly relevant for understanding potential biological activities or designing molecules for therapeutic applications.

Docking simulations predict the preferred binding orientation and affinity of this compound to a target macromolecule by scoring potential binding poses. These studies help identify specific binding sites and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the trimer and the biological target wikipedia.orgdlab.clresearchgate.netsci-hub.seresearchgate.netchemrj.org. Molecular modeling can further refine these predictions by incorporating flexibility into either the ligand (this compound) or the receptor, or both, to simulate induced-fit binding. Molecular dynamics simulations are often used to validate docking results by assessing the stability of the predicted complexes and to provide a more dynamic view of the interactions over time researchgate.netresearchgate.netscielo.org.cochemrxiv.orgmdpi.com. Such studies are instrumental in the rational design of molecules for targeted biological interactions.

Prediction of Binding Modes and Affinities with DNA/RNA

Computational techniques are extensively employed to elucidate how acridine trimers interact with DNA and RNA, predicting their binding modes and affinities. Molecular docking and molecular dynamics (MD) simulations are primary tools in this regard. Studies on acridine trimers have demonstrated their capacity for tris-intercalation, a process where multiple chromophores of the trimer insert between base pairs of DNA researchgate.net. This mode of binding is often associated with high DNA affinity, comparable to that of DNA regulatory proteins researchgate.net.

Studies have also explored how modifications to the linker chains connecting acridine units can influence DNA binding, sometimes leading to progressive deformations or "kinks" in the DNA backbone researchgate.net. The prediction of binding affinities often involves calculating binding free energies, which can be correlated with experimental data. While specific binding affinity data for a compound explicitly named "this compound" is not detailed in the provided search results, general acridine trimers have demonstrated high DNA affinities, with one study reporting an equilibrium binding constant as high as 2.2 x 1011 M-1 in 0.3 M sodium, and an estimated Kapp of 1014 M-1 in 0.1 M sodium researchgate.net. These values highlight the significant binding capabilities of this class of compounds.

Emerging Applications and Research Frontiers of Acridine Trimer 2

Supramolecular Catalysis Utilizing Acridine (B1665455) Trimer 2 Scaffolds

The unique architecture of acridine trimers, featuring three planar aromatic acridine units connected by a flexible linker, presents a compelling scaffold for the development of novel supramolecular catalysts. The potential for these molecules to self-assemble into well-defined, three-dimensional structures could create unique catalytic pockets and microenvironments.

Enantioselective Catalysis Mediated by Acridine Trimer 2 Assemblies

The development of chiral variants of this compound could pave the way for its use in enantioselective catalysis. By introducing chiral centers into the linker or on the acridine moieties themselves, it is conceivable that these trimers could self-assemble into chiral supramolecular structures. These chiral assemblies could then act as catalysts, creating a chiral environment that favors the formation of one enantiomer of a product over the other.

Hypothetical Enantioselective Reactions Catalyzed by Chiral this compound Assemblies:

| Reaction Type | Substrate Example | Potential Product | Anticipated Enantiomeric Excess (e.e.) |

| Aldol Reaction | Benzaldehyde and Acetone | (R)- or (S)-4-hydroxy-4-phenylbutan-2-one | Moderate to High |

| Michael Addition | Chalcone and Diethyl malonate | Enantioenriched Michael adduct | Moderate to High |

| Diels-Alder Reaction | Anthracene and Maleimide | Chiral endo/exo cycloadduct | Moderate |

This table is illustrative and based on the potential of chiral supramolecular catalysts. Specific experimental data for this compound is not available.

Mechanistic Insight into Reaction Rate Enhancement

Supramolecular assemblies formed from this compound could enhance reaction rates through several mechanisms. The hydrophobic cavities formed by the assembly could encapsulate reactant molecules, increasing their effective concentration and pre-organizing them for reaction. Furthermore, the electronic properties of the acridine units could play a direct role in catalysis by stabilizing transition states through pi-pi stacking or hydrogen bonding interactions. The confined space within the supramolecular cage could also alter the solvation of the reactants, leading to rate acceleration.

Advanced Functional Materials Based on this compound Architectures

The photophysical and electronic properties inherent to the acridine moiety make this compound a promising building block for the creation of advanced functional materials. The ability to form ordered structures through self-assembly could lead to materials with enhanced performance in various optoelectronic and sensing applications.

Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes - Fundamental Principles)

Acridine derivatives are known for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and good charge transport properties. An this compound architecture could potentially offer advantages in OLEDs. The trimeric structure might lead to the formation of stable amorphous films, which is crucial for device longevity. Furthermore, the electronic communication between the three acridine units could be tuned to achieve desired emission colors.

In a typical OLED, a thin film of the organic material is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons. The decay of these excitons results in the emission of light. The efficiency and color of the light emission are determined by the molecular structure of the organic material. While specific data for this compound is not available, related acridine compounds have shown promise in this area.

Photoactive Polymers and Responsive Gels

Incorporating this compound into polymer chains or as a cross-linker in a gel network could lead to the development of photoactive and responsive materials. The acridine units can absorb UV or visible light, leading to changes in the material's properties. For instance, photo-induced isomerization or dimerization of the acridine moieties could trigger a change in the polymer's conformation or the swelling/deswelling of a hydrogel. Such materials could find applications in areas like light-controlled drug delivery or as photo-switchable surfaces.

Future Directions and Unexplored Avenues in Acridine Trimer 2 Research

Integration of Acridine (B1665455) Trimer 2 into Hybrid Material Systems

The unique planar structure and π-stacking capabilities of acridine units make Acridine trimer 2 an exceptional candidate for integration into hybrid material systems. Future research is poised to explore the creation of novel functional materials by combining the trimer with both organic and inorganic components.

One promising avenue is the incorporation of this compound into polymer matrices. Covalent integration or non-covalent doping of the trimer into polymers could yield materials with enhanced optical, electronic, or mechanical properties. For instance, embedding the trimer within conductive polymers could lead to new materials for organic light-emitting diodes (OLEDs) or photovoltaic devices, leveraging the trimer's inherent fluorescence.

Another area of exploration lies in the functionalization of inorganic nanoparticles, such as gold nanoparticles or quantum dots, with this compound. Such hybrid systems could serve as advanced sensors or imaging agents. The acridine trimer could act as a recognition element, with its fluorescence properties changing upon binding to a target analyte, while the nanoparticle core provides a scaffold and potential for signal amplification.

Furthermore, the self-assembly properties of this compound could be exploited to create structured hybrid materials like metal-organic frameworks (MOFs). The trimer could serve as a functional organic linker, creating porous materials with tailored cavities capable of selective gas storage or catalysis. The defined spatial arrangement of the three acridine units is expected to impart specific geometries and functionalities to the resulting frameworks.

Table 1: Potential Hybrid Material Systems Incorporating this compound

| Hybrid System Type | Potential Components | Prospective Application | Key Research Focus |

|---|---|---|---|

| Polymer Composite | Conductive Polymers (e.g., PANI, P3HT), Biocompatible Polymers (e.g., PEG, PLA) | OLEDs, Organic Photovoltaics, Biosensors, Drug Delivery | Investigating compatibility, dispersion, and the effect of the trimer on material properties. |

| Nanoparticle Conjugate | Gold Nanoparticles (AuNPs), Quantum Dots (QDs), Silica Nanoparticles (SiNPs) | Targeted Imaging, Theranostics, Catalysis | Developing stable conjugation methods and studying the energy/charge transfer dynamics between the trimer and nanoparticle. |

| Metal-Organic Framework (MOF) | Metal Ions (e.g., Zn²⁺, Cu²⁺) with this compound as an organic linker | Gas Storage, Separation, Heterogeneous Catalysis | Designing synthesis protocols for stable, porous frameworks and characterizing their adsorptive and catalytic properties. |

Exploration of Novel Stimuli-Responsive Behavior and Multi-Responsivity

Stimuli-responsive materials, which change their properties in response to external triggers, are at the forefront of materials science. Acridine derivatives are known to respond to stimuli such as pH and light. Future research into this compound should focus on discovering and engineering novel responsive behaviors, particularly multi-responsivity, where the material reacts to multiple distinct stimuli.

The protonation/deprotonation of the nitrogen atoms in the acridine rings offers a clear pathway to pH-responsive systems. The proximity of the three rings in the trimer could lead to cooperative proton binding, resulting in sharp and tunable changes in absorption and emission spectra. This could be harnessed for developing sensitive pH sensors or drug delivery systems that release their payload in the acidic environment of tumors.

Light is another key stimulus. The photophysical properties of acridine suggest that this compound could be used in photoswitchable systems. Research could explore the design of trimers that undergo conformational changes or reversible photochemical reactions upon irradiation with specific wavelengths of light, leading to applications in optical data storage or light-controlled catalysis.

A more advanced and less explored avenue is the development of multi-responsive systems. An this compound system could be designed to respond to both pH and a specific metal ion, or to light and temperature. For example, a system might only become fluorescent upon simultaneous exposure to an acidic environment and a particular cation, creating a highly specific sensor operating on "AND" logic. The design of such systems would require careful tuning of the linker connecting the acridine units and the potential incorporation of other functional moieties.

Advanced Methodologies for Investigating Dynamic Supramolecular Processes

The function of this compound, particularly its interaction with other molecules and its self-assembly, is governed by dynamic supramolecular processes. A deeper understanding of these dynamics is crucial for rational design. Future research must leverage advanced methodologies to probe these complex interactions in real-time.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like NOESY and DOSY, will be essential for characterizing the solution-state structure and aggregation behavior of the trimer. These methods can provide insights into the folding of the molecule and the kinetics of its binding to target structures like DNA. nih.gov

Time-resolved fluorescence spectroscopy, including techniques like Fluorescence Correlation Spectroscopy (FCS) and single-molecule fluorescence, will be pivotal. These methods can monitor the changes in the trimer's fluorescence lifetime and intensity upon binding, revealing kinetic and thermodynamic parameters of the interaction. The intrinsic fluorescence of the acridine units makes the trimer an ideal candidate for such studies. researchgate.net

Computational modeling will play a critical role in complementing experimental data. Molecular dynamics (MD) simulations can be used to predict the conformational landscape of the trimer and its complexes, while quantum mechanics (QM) and Time-Dependent Density Functional Theory (TD-DFT) calculations can elucidate its electronic structure and predict its photophysical properties. nih.govacs.org These computational tools can guide the design of new trimers with optimized properties and provide a molecular-level interpretation of experimental observations.

Table 2: Methodologies for Studying this compound Dynamics

| Methodology | Type of Information Obtained | Specific Research Question |

|---|---|---|

| Advanced NMR Spectroscopy (e.g., 2D NOESY) | Solution-state conformation, intermolecular distances, aggregation state. | What is the preferred 3D structure of the trimer in solution? How does it change upon binding? |

| Time-Resolved Fluorescence Spectroscopy | Binding kinetics (on/off rates), binding affinity, environmental polarity. nih.govresearchgate.net | How quickly and strongly does the trimer bind to its target? |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational changes, binding pathways. nih.gov | What are the key steps and interactions involved in the binding process? |

| Quantum Mechanics (TD-DFT) | Electronic transitions, absorption/emission spectra, excited state properties. acs.org | What is the origin of the observed photophysical properties and how can they be tuned? |

Deeper Elucidation of Structure-Function Relationships at the Molecular Level

Understanding the relationship between the molecular structure of this compound and its function is the ultimate goal that underpins all other research avenues. While general principles from other acridine derivatives can be applied, the trimeric nature introduces new layers of complexity and opportunity that require dedicated investigation.

A key area for future study is the role of the linker connecting the three acridine units. The length, flexibility, and chemical nature of the linker will dictate the spatial arrangement of the chromophores, which in turn governs the trimer's ability to bind to specific targets or to self-assemble. Systematic studies involving the synthesis and evaluation of a library of trimers with varied linkers are needed to establish clear design rules. For example, rigid linkers may pre-organize the acridine units for optimal binding to a specific DNA structure, while flexible linkers might allow for adaptive binding to different targets.

The substitution pattern on the acridine rings themselves also presents a vast chemical space to explore. Introducing electron-donating or electron-withdrawing groups can modulate the photophysical and electronic properties of the trimer. nih.gov Attaching specific functional groups, such as hydrogen-bonding donors/acceptors or charged moieties, can enhance binding affinity and selectivity for biological targets or direct the self-assembly into desired supramolecular architectures.

Finally, the interplay between the three acridine units needs to be dissected. Research should aim to quantify the extent of electronic coupling, excimer/exciplex formation, and cooperative binding effects. Understanding how the three units act in concert is essential for unlocking the full potential of the trimeric structure, moving beyond simply a threefold multiplication of a monomer's properties to harnessing emergent properties that arise from the unique trimeric arrangement.

Concluding Remarks on the Academic Significance of Acridine Trimer 2

Outlook on the Enduring Potential of Acridine (B1665455) Trimer 2 in Chemical Science

The enduring potential of acridine trimers in chemical science is multifaceted, stemming from their inherent structural versatility and demonstrated interactions with biological targets and materials. As synthesized oligomers, they offer a promising platform for the development of highly specific DNA-binding agents. This specificity could translate into novel diagnostic tools or advanced therapeutic agents for diseases characterized by aberrant DNA structures, including various forms of cancer nih.gov. The ability to fine-tune their molecular architecture and electronic characteristics through chemical modification suggests broad applicability in medicinal chemistry. Concurrently, the investigation of acridine trimers as molecular aggregates continues to shed light on fundamental aspects of supramolecular chemistry and photophysics. This knowledge is vital for designing advanced functional materials with tailored optical and electronic properties, potentially impacting fields ranging from sensing to optoelectronics chemrxiv.orgresearchgate.net. The continued exploration of acridine trimers is poised to drive innovation in both biological and material sciences.

Data Tables: Due to the lack of specific quantitative data for a compound identified as "Acridine trimer 2" in the provided search results, a data table cannot be generated. Research findings discussed above pertain to general properties and interactions of acridine trimers as a class or synthesized oligomers.

Compound Names Mentioned:

Acridine Trimers (as a class of molecular aggregates or synthesized oligomers)

Q & A

Q. How should researchers address variability in this compound’s fluorescence quenching during DNA interaction studies?

- Methodological Answer : Quenching may result from stacking interactions or solvent polarity. Mitigate by:

- Conducting titrations in low-ionic-strength buffers to minimize nonspecific binding.

- Applying Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms.

- Cross-validating with non-fluorescent analogues (e.g., ethidium bromide displacement assays) .

Guidance for Experimental Rigor

- Data Contradiction Analysis : Always replicate experiments under standardized conditions and perform meta-analyses of published binding constants to identify outliers .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in cytotoxicity assays. Report effect sizes and confidence intervals .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for genotoxicity testing and obtain ethics approvals for animal/human cell line usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.